Sofosbuvir impurity C

概要

説明

ソフォスブビル不純物Cは、C型肝炎の治療に使用される抗ウイルス薬であるソフォスブビルの合成中に形成される副生成物です。ソフォスブビルは、C型肝炎ウイルスRNAポリメラーゼを阻害するヌクレオチドアナログであり、ウイルス複製を阻害します。 不純物Cは、製造プロセス中に形成され得るいくつかの不純物の1つであり、最終的な医薬品製品の純度と効力を保証するために制御する必要があります .

準備方法

合成経路と反応条件: ソフォスブビル不純物Cの合成には、フッ素化化学、ヌクレオチド合成、および位置選択的および立体選択的ホスホラミド化を含む複数のステップが含まれます . 1つの報告された方法は、中間体をテトラヒドロフランに溶解し、氷浴条件下でテトラヒドロフラン塩酸アルコール溶液を加え、次に熱保存反応を実施することを含みます . 次に、反応混合物を飽和炭酸水素ナトリウムでクエンチし、ジクロロメタンで抽出し、乾燥させ、濃縮し、カラムクロマトグラフィーを使用して精製します .

工業生産方法: ソフォスブビルとその不純物、特に不純物Cの工業生産方法には、通常、不純物を分離および定量化するために高性能液体クロマトグラフィー(HPLC)が使用されます . プロセス条件は、不純物の生成を最小限に抑え、最終製品の高純度を確保するように最適化されます .

化学反応の分析

Types of Chemical Reactions

Sofosbuvir impurity C (CHFNOP) undergoes several characteristic reactions due to its phosphoramidate structure and functional groups. Key reaction types include:

- Oxidation : Forms hydroxylated or ketone derivatives under oxidative conditions.

- Reduction : Produces alcohols or amines via reductive pathways.

- Substitution : Nucleophilic or electrophilic substitution alters its molecular structure.

- Hydrolysis : Degrades into simpler metabolites under acidic, alkaline, or enzymatic conditions .

Reagents and Reaction Conditions

The reactivity of this compound is influenced by specific reagents and environmental factors:

Major Reaction Products

Reaction pathways yield distinct products depending on conditions:

- Oxidative Degradation : Ketone derivatives (e.g., carbonyl-containing compounds) .

- Acidic Hydrolysis : Dephosphorylated uridine analogs (e.g., 2'-deoxy-2'-α-fluoro-β-C-methyluridine) .

- Enzymatic Hydrolysis : Active triphosphate metabolite (GS-461203), a defective substrate for HCV NS5B polymerase .

Stability Studies and Degradation Analysis

Stability-indicating methods reveal this compound’s susceptibility to stress conditions:

- Thermal Stress (80°C for 72 hours) : No significant degradation, confirming thermal stability .

- Oxidative Stress (3% H2_22O2_22) : Degrades into polar byproducts detectable via RP-HPLC .

- Photolytic Stress : Stable under UV light, suggesting no photodegradation risk .

Chromatographic Validation :

- Column : Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).

- Mobile Phase : 0.1% trifluoroacetic acid in water:acetonitrile (50:50).

- Retention Times : Sofosbuvir (3.674 min), impurity C (5.704 min) .

Case Studies and Research Findings

- Forced Degradation : Acidic conditions (1N HCl, 80°C) caused 15–20% degradation, while alkaline hydrolysis (0.5N NaOH) led to 10–12% degradation .

- Real-World Stability : Formulations containing impurity C showed no clinically significant impact on sustained virologic response (SVR) rates (96–98%) in HCV patients .

- Mechanistic Insights : Hydrolysis of the phosphoramidate moiety is catalyzed by carboxylesterase 1 (CES1), forming inactive metabolites .

Comparative Reactivity with Related Compounds

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Sofosbuvir | High enzymatic activation to GS-461203 | Therapeutically active; resistant to hydrolysis. |

| Impurity C | Prone to hydrolysis and oxidation | Lacks antiviral activity due to structural modifications. |

| Impurity D | Similar oxidation/reduction pathways | Distinct chromatographic retention (6.2 min). |

Synthetic Pathways and Byproduct Formation

During Sofosbuvir synthesis, impurity C arises from:

- Side Reactions : Incomplete coupling of nucleoside analogs with phosphoramidates .

- Protection/Deprotection Steps : Use of tert-butyldimethylsilyl (TBS) groups in intermediates increases impurity yield .

- Catalytic Influence : Aluminum trichloride (AlCl) and pyridine enhance stereoselective phosphorylation but may promote impurity formation .

科学的研究の応用

Chemical Properties and Identification

Sofosbuvir impurity C is characterized by the following chemical properties:

- Chemical Name : this compound

- CAS Number : 1496552-28-3

- Molecular Formula : C22H29FN3O9P

- Appearance : Light yellow solid

- Purity Grade : Research grade

These properties facilitate its identification and analysis in various studies related to drug stability and efficacy .

Analytical Methods for Characterization

The characterization of this compound is crucial for understanding its stability and behavior in pharmaceutical formulations. Recent studies have developed advanced chromatographic techniques to analyze this impurity effectively:

-

Ultra-Performance Liquid Chromatography (UPLC) :

- A novel UPLC method has been established for the analysis of sofosbuvir and its impurities, including impurity C. This method offers improved resolution, speed, and lower solvent consumption compared to traditional methods .

- The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability in detecting degradation products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

Stability Studies

Stability studies are essential to assess how this compound behaves under different environmental conditions:

- Forced Degradation Studies :

- Research has demonstrated that sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed after exposure to 1N HCl at elevated temperatures .

- These studies help in understanding the stability profile of both sofosbuvir and its impurities, guiding formulation strategies to enhance drug shelf life.

Pharmaceutical Formulation Implications

The presence of impurities like this compound can impact the safety and efficacy profiles of pharmaceutical formulations. Understanding these implications is vital for:

- Quality Control :

-

Formulation Development :

- Insights gained from stability studies can inform formulation scientists on how to optimize drug delivery systems that minimize the formation of impurities during storage and use.

Real-world Effectiveness

A study conducted across multiple centers analyzed the effectiveness of sofosbuvir-based therapies in treating various HCV genotypes. The study found high sustained virologic response rates, indicating the overall success of therapies incorporating sofosbuvir despite potential impurities like impurity C .

Efficacy in Specific Populations

Another investigation focused on HCV treatment among patients in Sub-Saharan Africa using sofosbuvir combined with ribavirin or ledipasvir. The study reported high treatment adherence and efficacy rates, showcasing the importance of effective formulations that may include considerations around impurities .

作用機序

ソフォスブビル不純物Cの作用機序は、ソフォスブビルとの構造的類似性に関連しています。 ヌクレオチドアナログとして、C型肝炎ウイルスRNAポリメラーゼと相互作用する可能性がありますが、その活性は親化合物とは異なる可能性があります . 関与する分子標的と経路には、ウイルス複製に不可欠なRNA依存性RNAポリメラーゼの阻害が含まれます .

類似の化合物との比較

類似の化合物: ソフォスブビル不純物Cに類似の化合物には、他のヌクレオチドアナログと、抗ウイルス薬の合成中に形成される不純物があります。 例としては、ソフォスブビル合成プロセスの副生成物でもある不純物A、B、およびDなどがあります .

独自性: ソフォスブビル不純物Cは、その特定の化学構造と形成経路によって特徴付けられます。 その存在と濃度は、最終的な医薬品製品の品質を確保するために慎重に制御する必要があります . 他の不純物と比較して、不純物Cは異なる反応性と安定性プロファイルを持っている可能性があり、ソフォスブビルの全体的な品質管理において重要な成分になります .

類似化合物との比較

Similar Compounds: Similar compounds to sofosbuvir impurity C include other nucleotide analogs and impurities formed during the synthesis of antiviral medications. Examples include impurities A, B, and D, which are also byproducts of the sofosbuvir synthesis process .

Uniqueness: this compound is unique due to its specific chemical structure and formation pathway. Its presence and concentration must be carefully controlled to ensure the quality of the final pharmaceutical product . Compared to other impurities, impurity C may have distinct reactivity and stability profiles, making it a critical component in the overall quality control of sofosbuvir .

生物活性

Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding its biological activity is crucial for assessing its impact on therapeutic outcomes and drug formulation practices.

- Chemical Formula : C22H29FN3O9P

- Classification : Drug metabolite

- Structural Similarity : Shares structural characteristics with Sofosbuvir but exhibits reduced biological activity.

Biological Activity Overview

Sofosbuvir itself is a potent inhibitor of HCV RNA replication, while this compound demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, highlighting its role as a less potent variant compared to Sofosbuvir.

Comparison of Biological Activities

| Compound Name | Chemical Formula | Biological Activity | Notes |

|---|---|---|---|

| Sofosbuvir | C22H29FN3O9P | High (HCV inhibitor) | Active antiviral agent |

| Sofosbuvir impurity A | C22H29FN3O9P | Moderate | Another impurity with some activity |

| Ledipasvir | C25H26F2N4O4S | High (HCV inhibitor) | Used in combination therapies |

| Daclatasvir | C22H23F2N3O3S | High (HCV inhibitor) | Direct-acting antiviral |

| This compound | C22H29FN3O9P | Low | Less potent than parent compound |

This comparison illustrates that while this compound shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir, Ledipasvir, and Daclatasvir. This knowledge aids in developing better therapeutic strategies against hepatitis C virus infections.

Clinical Implications

Research has shown that formulations containing impurities like this compound can influence pharmacokinetics and therapeutic outcomes. Although it does not have direct therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices and quality control measures in pharmaceutical preparations .

Real-World Effectiveness

A study involving 1021 patients with various HCV genotypes receiving treatments including Sofosbuvir indicated high sustained virologic response rates. The effectiveness of combinations such as daclatasvir plus sofosbuvir yielded an SVR12 rate of 98.0%, underscoring the importance of the primary active ingredient over impurities .

Safety Profiles

In clinical trials, patients treated with sofosbuvir-based regimens exhibited good safety profiles, with few treatment discontinuations due to adverse events. The presence of impurities like this compound did not significantly alter these outcomes; however, monitoring for potential impacts remains essential .

特性

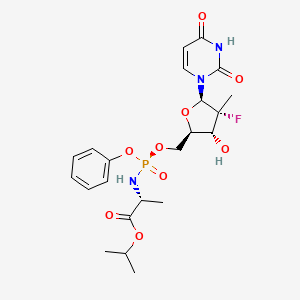

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-MOLXTFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。